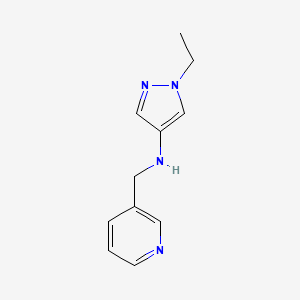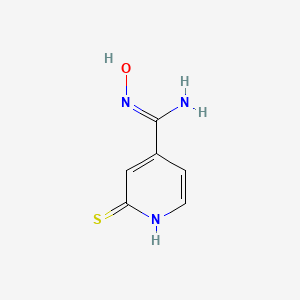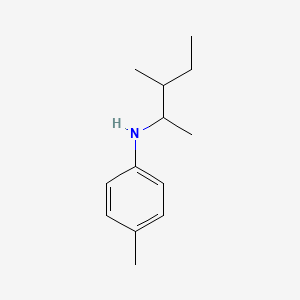
4-methyl-N-(3-methylpentan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(3-methylpentan-2-yl)aniline is an organic compound with the molecular formula C13H21N. It is a hindered amine, which means it has a bulky structure that can affect its reactivity and interactions with other molecules. This compound is used as a building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
The synthesis of 4-methyl-N-(3-methylpentan-2-yl)aniline typically involves the reaction of 4-methylaniline with 3-methyl-2-pentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
4-methyl-N-(3-methylpentan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert nitro derivatives back to amines. Common reducing agents include hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Scientific Research Applications
4-methyl-N-(3-methylpentan-2-yl)aniline has several scientific research applications, including:
Organic Synthesis: It serves as a chemically differentiated building block for the synthesis of complex organic molecules, particularly in medicinal chemistry.
Medicinal Chemistry: This compound is used in the preparation of drug candidates containing hindered amine motifs, which can enhance the pharmacokinetic properties of the drugs.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers may use this compound to study the effects of hindered amines on biological systems and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methylpentan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The bulky structure of the compound can influence its binding affinity and selectivity for these targets, potentially leading to improved therapeutic outcomes. The exact molecular pathways involved would depend on the specific drug candidate and its intended use .
Comparison with Similar Compounds
4-methyl-N-(3-methylpentan-2-yl)aniline can be compared with other similar hindered amines, such as:
3-methyl-N-(2-methylpentan-2-yl)aniline: This compound has a similar structure but differs in the position of the methyl groups, which can affect its reactivity and applications.
4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: This compound contains a methylthio group, which can introduce different chemical properties and reactivity compared to this compound.
4-(N-acetyl)-N-(2-methylpentan-2-yl)aniline:
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
4-methyl-N-(3-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-5-11(3)12(4)14-13-8-6-10(2)7-9-13/h6-9,11-12,14H,5H2,1-4H3 |
InChI Key |
UHRLMHZPLPIFCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


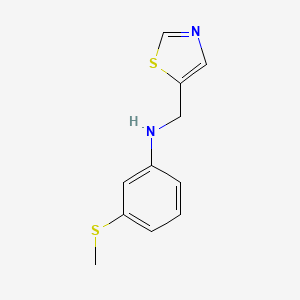
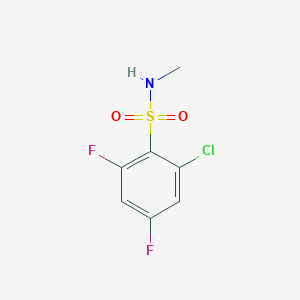
![1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol](/img/structure/B13274690.png)
![(1-Methoxybutan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13274703.png)

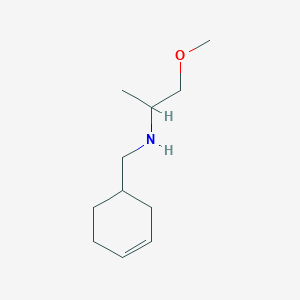
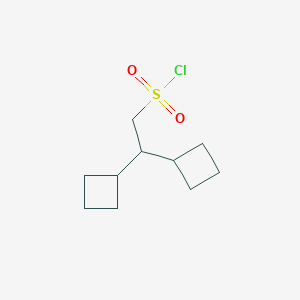
![2-{[1-(Pyridin-3-yl)ethyl]amino}ethan-1-ol](/img/structure/B13274728.png)

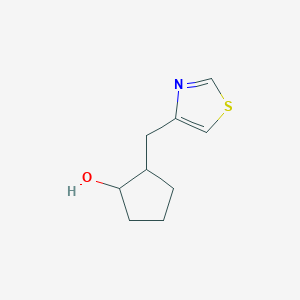
![2-[(But-2-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B13274743.png)
